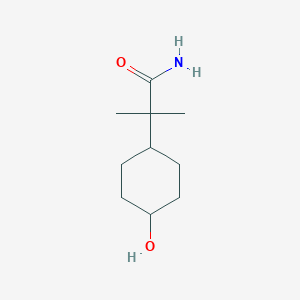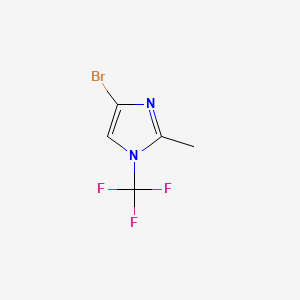
4-bromo-2-methyl-1-(trifluoromethyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-methyl-1-(trifluoromethyl)-1H-imidazole is a heterocyclic organic compound featuring a bromine atom, a methyl group, and a trifluoromethyl group attached to an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-methyl-1-(trifluoromethyl)-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylimidazole and bromine.
Bromination: The bromination of 2-methylimidazole is carried out using bromine in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-2-methyl-1-(trifluoromethyl)-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-imidazole derivative, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
4-Bromo-2-methyl-1-(trifluoromethyl)-1H-imidazole has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and polymers.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound finds use in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-bromo-2-methyl-1-(trifluoromethyl)-1H-imidazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
- 1-Bromo-4-(trifluoromethoxy)benzene
- Benzene, 1-bromo-2-(trifluoromethyl)-
Comparison: 4-Bromo-2-methyl-1-(trifluoromethyl)-1H-imidazole is unique due to the presence of both a bromine atom and a trifluoromethyl group on an imidazole ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in various chemical syntheses. Compared to similar compounds, it offers enhanced reactivity and versatility in forming complex molecules.
Propriétés
Formule moléculaire |
C5H4BrF3N2 |
|---|---|
Poids moléculaire |
229.00 g/mol |
Nom IUPAC |
4-bromo-2-methyl-1-(trifluoromethyl)imidazole |
InChI |
InChI=1S/C5H4BrF3N2/c1-3-10-4(6)2-11(3)5(7,8)9/h2H,1H3 |
Clé InChI |
IZRDWWAJOPMPGC-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CN1C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



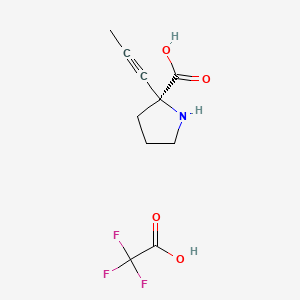

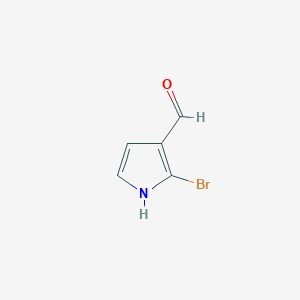
![Tert-butyl 4-[4-(hydroxymethyl)oxan-4-yl]piperidine-1-carboxylate](/img/structure/B13466772.png)
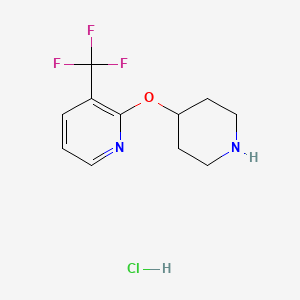



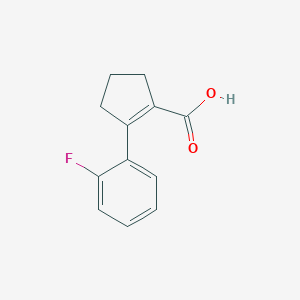
![2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetic acid](/img/structure/B13466805.png)
![2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroethan-1-amine hydrochloride](/img/structure/B13466808.png)
![4-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylicacid](/img/structure/B13466814.png)
